Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate
Overview
Description
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H10O5 and its molecular weight is 234.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Crystal Structure Analysis
Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, a derivative of coumarin, exhibits significant potential in crystallography. Its molecular structure has been established through X-ray crystallographic analysis, revealing a planar arrangement except for the carboxylate group. This compound forms a supramolecular array in crystals due to hydrogen bonds and intermolecular interactions, including π-π stacking, which are crucial for understanding molecular packing and interactions in solid-state chemistry (Galdámez, García-Beltrán, & Cassels, 2011).
2. Synthesis of Derivatives
This compound serves as a foundation for synthesizing various medicinally promising derivatives. For instance, a method for the efficient synthesis of densely functionalized 4H-chromene derivatives has been developed, demonstrating the versatility of this compound in creating a wide range of structurally diverse molecules (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
3. Anticorrosive Properties
Alkylammonium polyfluoro-3-(ethoxycarbonyl)-2-oxo-2H-chromen-4-olates derived from this compound have been found to effectively inhibit hydrochloric acid corrosion of mild steel. This indicates potential applications in materials science, particularly in corrosion prevention (Shcherbakov, Gorbunova, Burgart, & Saloutin, 2014).
4. Mechanistic Studies in Organic Synthesis
The compound's utility extends to understanding reaction mechanisms in organic synthesis. Studies have explored the decomposition mechanisms of certain derivatives, providing insights into complex organic reactions, which are fundamental in developing new synthetic methodologies (Chohan, Fitton, Hatton, & Suschitzky, 1971).
5. Photoluminescence Properties
This compound derivatives have been synthesized and analyzed for their photoluminescence properties. Such studies are crucial for the development of new materials for optoelectronics and photonics (Song, Li-Meia, Gao, & Jian-hua, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for research and applications of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate are not specified in the search results. This could be due to the compound’s current status as a unique chemical provided for early discovery research . As research progresses, potential applications and directions for this compound may become clearer.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
ethyl 7-hydroxy-4-oxochromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)11-6-9(14)8-4-3-7(13)5-10(8)17-11/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIMFICEWCXBCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178568 | |
Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23866-72-0 | |
Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023866720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-hydroxy-4-oxo-4H-chromen-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.